Salmeterol

Overview

Description

Salmeterol is a long-acting beta-2 adrenergic receptor agonist used primarily in the maintenance and prevention of asthma symptoms and chronic obstructive pulmonary disease (COPD) symptoms . It is known for its ability to prevent bronchospasm, which includes symptoms such as shortness of breath, wheezing, coughing, and chest tightness . This compound was patented in 1983 and came into medical use in 1990 .

Mechanism of Action

Target of Action

Salmeterol is a long-acting beta-2 adrenergic receptor agonist . The primary targets of this compound are the beta-2 adrenergic receptors, which are mainly located in the bronchial smooth muscle of the respiratory tract and smooth muscle of blood vessels . These receptors play a crucial role in the regulation of smooth muscle tone in the airways and vasculature.

Mode of Action

This compound binds to both the active and exo sites of the beta-2 adrenergic receptor . This binding stimulates the receptors, causing them to relax, which in turn prevents the onset and worsening of symptoms of asthma . This compound’s structure allows it to dissolve in the lipid bilayer of the cell membrane, and its gradual dissociation from the cell membrane provides beta-2 adrenoceptors with a supply of agonist for an extended period of time .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, this compound acts on the enzyme adenyl cyclase, which increases the concentration of cyclic adenosine monophosphate (cAMP) . This increase in cAMP leads to a decrease in smooth muscle tone, resulting in bronchodilation . This compound also inhibits the release of histamine by mast cells, preventing airway narrowing when exposed to allergens .

Pharmacokinetics

This compound is highly lipophilic, allowing it to diffuse through the lipid bilayer in muscle cell membranes to reach the beta-2 adrenoceptors . This property explains its slow onset and long duration of action . After inhalation, plasma concentrations of the drug often cannot be detected, even at 30 minutes after administration of therapeutic doses . Larger inhaled doses give approximately proportionally increased blood concentrations . This compound is metabolized by the liver enzyme CYP3A4 .

Result of Action

The activation of beta-2 adrenergic receptors by this compound leads to relaxation of the bronchial smooth muscle, resulting in bronchodilation . This helps to prevent the onset and worsening of symptoms of asthma and chronic obstructive pulmonary disease (COPD) . This compound also has immunoregulatory effects, as it decreases the production of pro-inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, tissue bulk can present a complicating factor, particularly where relatively lipophilic compounds like this compound are concerned . Furthermore, the presence of other drugs, such as fluticasone propionate, that are metabolized by CYP3A4 could potentially influence the metabolism and action of this compound .

Biochemical Analysis

Biochemical Properties

Salmeterol plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells. Upon binding to these receptors, this compound activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle and bronchodilation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly bronchial smooth muscle cells. By increasing cAMP levels, this compound reduces intracellular calcium concentrations, leading to muscle relaxation. Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation in the airways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to beta-2 adrenergic receptors on the cell membrane. This binding triggers a conformational change in the receptor, activating the G protein-coupled receptor (GPCR) signaling pathway. The activated receptor stimulates adenylate cyclase, leading to increased production of cAMP. Elevated cAMP levels activate PKA, which phosphorylates target proteins involved in muscle relaxation and anti-inflammatory responses . This compound’s long duration of action is attributed to its high lipid solubility, allowing it to remain in the cell membrane and continuously activate beta-2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and prolonged activity, maintaining its bronchodilatory effects for up to 12 hours after administration . Studies have shown that this compound’s efficacy is sustained over long-term use without significant degradation or loss of potency . Some tolerance to its effects may develop with chronic use, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound effectively induces bronchodilation and reduces airway inflammation without significant adverse effects . At high doses, this compound may cause tachycardia, tremors, and other systemic side effects due to its action on beta-2 receptors in other tissues . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the therapeutic effects but increases the risk of adverse reactions .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolite is alpha-hydroxythis compound, which is further conjugated and excreted in the feces . The metabolic pathways of this compound involve hydroxylation and subsequent conjugation reactions, which facilitate its elimination from the body . These metabolic processes ensure that this compound does not accumulate to toxic levels with repeated use.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins. It is highly protein-bound, primarily to albumin and alpha-1-acid glycoprotein, which facilitates its distribution in the bloodstream . Within the lungs, this compound is distributed to bronchial smooth muscle cells, where it exerts its therapeutic effects . The drug’s high lipid solubility allows it to remain in the cell membrane, providing a sustained source of beta-2 receptor activation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it interacts with beta-2 adrenergic receptors. Its lipid solubility enables it to embed within the lipid bilayer, allowing for prolonged receptor activation . This compound does not require specific targeting signals or post-translational modifications for its localization, as its physicochemical properties facilitate its integration into the cell membrane .

Preparation Methods

The synthesis of salmeterol involves several key steps:

Condensation and Reduction: The process begins with 2-bromine ethylbenzene, which undergoes condensation, decarboxylation, and reduction with malonic acid ester to form the key intermediate 4-phenylbutanol.

Two-Step Condensation: 4-phenylbutanol is then subjected to two-step condensation to produce N-benzyl-6-(4-phenylbutyl)-hexylamine.

Final Steps: The intermediate is further condensed with 5-chloracetyl-salicylaldehyde to yield 5-[2-(benzyl(6-(4-phenylbutyl)hexyl)amino)acetyl]salicylaldehyde.

Industrial production methods focus on optimizing these steps to ensure high purity and yield, with stable reaction conditions and simple post-treatment processes .

Chemical Reactions Analysis

Salmeterol undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial in the synthesis and modification of this compound.

Substitution Reactions: These are used to introduce or modify functional groups in the this compound molecule.

The major products formed from these reactions include intermediates like 4-phenylbutanol and N-benzyl-6-(4-phenylbutyl)-hexylamine, which are essential for the final synthesis of this compound .

Scientific Research Applications

Salmeterol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Salmeterol is often compared with other beta-2 adrenergic receptor agonists, such as:

Salbutamol: A short-acting beta-2 agonist with a duration of action of 4-6 hours, compared to this compound’s 12-hour duration.

Formoterol: Another long-acting beta-2 agonist with a similar duration of action but different pharmacological efficacy.

Albuterol: A short-acting beta-2 agonist used for quick relief of asthma symptoms.

This compound’s unique feature is its high lipid solubility, which allows for a prolonged duration of action, making it suitable for maintenance therapy in asthma and COPD .

Biological Activity

Salmeterol is a long-acting beta-2 adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological profile, mechanisms of action, and clinical implications have been extensively studied, revealing significant insights into its biological activity.

This compound functions primarily by binding to beta-2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP), which in turn causes relaxation of bronchial smooth muscle and bronchodilation. Notably, this compound is characterized by its unique binding properties:

- Dual Binding Sites : It binds to two sites on the beta-2 adrenoceptor, with the saligenin moiety engaging the active site and the hydrophilic tail binding to leucine residues in the exo-site, contributing to its prolonged action .

- Depot Effect : The lipophilic nature allows this compound to diffuse into lipid bilayers, creating a reservoir effect that sustains its therapeutic action over time .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : In asthmatic patients, a 50 µg dose results in a peak plasma concentration () of approximately 47.9 pg/mL within 0.24 hours () and an area under the curve (AUC) of 156.0 pg/mL/h .

- Volume of Distribution : The central compartment has a volume of distribution of 177 L, while the peripheral compartment is significantly larger at 3160 L .

- Protein Binding : this compound is highly protein-bound (96%), primarily to albumin and alpha-1-acid glycoprotein .

- Metabolism : It is mainly metabolized by CYP3A4 to form alpha-hydroxythis compound .

- Half-Life : The elimination half-life of this compound is approximately 5.5 hours .

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials, demonstrating its efficacy in improving lung function and reducing exacerbations in asthma and COPD patients:

Case Study Overview

- Asthma Management : A study involving 62,815 participants indicated that regular use of this compound did not significantly increase the risk of serious adverse events compared to placebo or salbutamol. However, there was a noted increase in non-fatal serious adverse events with regular this compound use .

- Bronchodilator Effect : In a year-long study, this compound's bronchodilator effects were sustained over 52 weeks, significantly improving pulmonary function metrics such as FEV1 (Forced Expiratory Volume in 1 second) .

Comparative Efficacy

A recent meta-analysis compared this compound/fluticasone with indacaterol/glycopyrronium:

- Patients on indacaterol/glycopyrronium experienced greater improvements in trough FEV1 and reduced exacerbation rates compared to those on this compound/fluticasone .

Adverse Effects

While generally well-tolerated, potential adverse effects associated with this compound include:

- Increased risk of cardiovascular events in some patients.

- Concerns regarding safety in patients with severe asthma due to a higher incidence of near-fatal asthma attacks, particularly when used without inhaled corticosteroids .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Mechanism | Beta-2 adrenergic receptor agonist |

| Cmax (50 µg dose) | 47.9 pg/mL |

| Tmax | 0.24 hours |

| AUC | 156.0 pg/mL/h |

| Volume of Distribution | Central: 177 L; Peripheral: 3160 L |

| Protein Binding | 96% (albumin and alpha-1-acid glycoprotein) |

| Half-Life | 5.5 hours |

| Efficacy in Asthma Studies | Sustained bronchodilation over 52 weeks |

| Adverse Events Risk | Increased non-fatal serious events compared to placebo |

Properties

IUPAC Name |

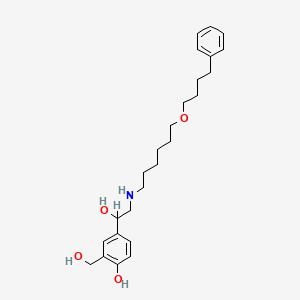

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZNNXWQWCKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94749-08-3 (xinafoate) | |

| Record name | Salmeterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023571 | |

| Record name | Salmeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, 2.26e-03 g/L | |

| Record name | Salmeterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.9X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | SALMETEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Beta-2 adrenoceptor stimulation causes relaxation of bronchial smooth muscle, bronchodilation, and increased airflow. Salmeterol is hypothesized to bind to 2 sites on the beta-2 adrenoceptor. The saligenin moiety binds to the active site of the beta-2 adrenoceptor. The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site, which is responsible for it's long duration of action. Another hypothesis is that the lipophilic drug diffuses into lipid bilayer of smooth muscle cells and provides a depot of drug to the cells over a longer period of time., In vitro tests show that salmeterol is a potent and long-lasting inhibitor of the release of mast cell mediators, such as histamine, leukotrienes, and prostaglandin D2, from human lung. Salmeterol inhibits histamine-induced plasma protein extravasation and inhibits platelet activating factor-induced eosinophil accumulation in the lungs of guinea pigs when administered by the inhaled route. In humans, single doses of salmeterol attenuate allergen-induced bronchial hyper-responsiveness., The pharmacologic effects of beta2-adrenoceptor agonist drugs, including salmeterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells., Salmeterol is a long-acting beta-adrenergic agonist. In vitro studies and in vivo pharmacologic studies demonstrate that salmeterol is selective for beta2-adrenoceptors compared with isoproterenol, which has approximately equal agonist activity on beta1- and beta2-adrenoceptors. In vitro studies show salmeterol to be at least 50 times more selective for beta2-adrenoceptors than albuterol. Although beta2-adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1-adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these is not yet established, but they raise the possibility that even highly selective beta2-agonists may have cardiac effects., Salmeterol ... membrane binding is non-competitive and dissociation is slow so that its effects last for many hours. Despite this, salmeterol does not accumulate in tissues. Its mechanism of action can be explained by binding to a specific exo-site domain of the beta 2-receptor protein to produce continuous stimulation of the active site of the receptor, which gives salmeterol a profile of pharmacological activity unlike that of other beta 2-agonists. Due to its potent and prolonged activation of beta 2-adrenoceptors in airway smooth muscle cells, endothelial cells, mast cells and epithelial cells, salmeterol induces prolonged bronchodilatation, reduced vascular permeability, inhibition of inflammatory mediators, stimulation of ciliary function and modulation of ion and water transport across the bronchial mucosa. | |

| Record name | Salmeterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALMETEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

89365-50-4 | |

| Record name | Salmeterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89365-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmeterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089365504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmeterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salmeterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I4BC502BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SALMETEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.5-76.5 °C, 75.7-76.5 °C, 75.5 - 76.5 °C | |

| Record name | Salmeterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALMETEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salmeterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.